Cas no 214264-38-7 ((2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one)

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct α,β-unsaturated ketone structure. This compound exhibits notable chemical versatility due to the presence of methoxy and methyl substituents on its aromatic rings, which influence its electronic and steric properties. Its conjugated system enhances reactivity, making it valuable in organic synthesis, particularly as an intermediate for heterocyclic compounds or as a scaffold in medicinal chemistry research. The compound's stability and well-defined crystalline structure facilitate purification and characterization. Potential applications include studies in photochemistry, material science, and bioactive molecule development, where its structural motifs may contribute to desired physicochemical or biological properties.
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one structure
214264-38-7 structure
Product Name:(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
CAS No:214264-38-7
MF:C18H18O3
MW:282.333725452423
CID:911777
PubChem ID:5721486
Update Time:2025-06-03

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
    • 1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
    • AG-E-56979
    • CTK4E6733
    • SureCN3742772
    • AB00083786-01
    • 3',4'-Dimethoxy-4-methylchalcone
    • NCGC00326978-01
    • CHEMBRDG-BB 5378681
    • (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
    • NSC-749221
    • STK868557
    • SCHEMBL3742772
    • 2L-585S
    • MFCD00510423
    • AB00083786-03
    • AKOS000990997
    • (E)-1-(3,4-Dimethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one
    • 214264-38-7
    • NSC749221
    • Inchi: 1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+
    • InChI Key: MBFUXAKECSBERE-CSKARUKUSA-N
    • SMILES: O(C)C1C(=CC=C(C(/C=C/C2C=CC(C)=CC=2)=O)C=1)OC

Computed Properties

  • Exact Mass: 282.12600
  • Monoisotopic Mass: 282.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 3.90830

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2L-585S-1MG
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
2L-585S-5MG
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
2L-585S-10MG
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
2L-585S-0.5G
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
0.5g
£385.00 2025-02-08
Key Organics Ltd
2L-585S-1G
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
1g
£770.00 2025-02-08
Key Organics Ltd
2L-585S-5G
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
5g
£3080.00 2025-02-08
Key Organics Ltd
2L-585S-10G
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
214264-38-7 >90%
10g
£5775.00 2025-02-08
A2B Chem LLC
AF32231-1mg
(E)-1-(3,4-Dimethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one
214264-38-7 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AF32231-5mg
(E)-1-(3,4-Dimethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one
214264-38-7 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AF32231-10mg
(E)-1-(3,4-Dimethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one
214264-38-7 >90%
10mg
$240.00 2024-04-20

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:214264-38-7)(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Order Number:A1236406
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:24
Price ($):551
Email:sales@amadischem.com

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Related Literature

Additional information on (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Introduction to (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one and Its Significance in Modern Chemical Research

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, with the CAS number 214264-38-7, is a compound that has garnered significant attention in the field of chemical and biomedical research. This molecule, characterized by its unique structural features, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel pharmaceuticals and agrochemicals. The compound's structure, featuring a conjugated system of double bonds and aromatic rings, contributes to its reactivity and potential biological activity.

The< strong>3,4-dimethoxyphenyl moiety and the< strong>4-methylphenyl group are key structural elements that influence the compound's chemical behavior. The methoxy groups on the phenyl ring enhance electron density, making the molecule more susceptible to nucleophilic attack, while the methyl group on the second phenyl ring introduces steric hindrance. These features collectively contribute to the molecule's versatility in chemical reactions and its potential as a building block for more complex structures.

In recent years, there has been growing interest in exploring the< strong>pharmacological properties of compounds with similar structural motifs. The< strong>(2E)-configuration of the prop-2-enone core suggests that this compound may exhibit significant interactions with biological targets due to its ability to adopt specific conformations that can mimic natural bioactive molecules. This has led to investigations into its potential as an intermediate in drug synthesis and as a lead compound for further derivatization.

One of the most compelling aspects of< strong>(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is its potential application in the field of< strong>neuroscience research. The structural similarity to certain natural products known for their< strong>cognitive-enhancing effects makes this compound an attractive candidate for further investigation. Preliminary studies have suggested that derivatives of this molecule may interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

The< strong>synthetic utility of this compound cannot be overstated. Its conjugated system and functional groups make it a versatile intermediate for organic synthesis. Researchers have leveraged these properties to develop novel synthetic pathways that could be applied to other complex molecules. The ability to functionalize both aromatic rings and the enone moiety provides chemists with a rich palette of possibilities for creating structurally diverse compounds.

In addition to its pharmaceutical potential, this compound has shown promise in< strong>agrochemical research. The structural features that make it interesting from a medicinal chemistry perspective also contribute to its effectiveness as a precursor for developing new pesticides and herbicides. The< strong>aromatic rings and< strong>functional groups present in this molecule can be tailored to target specific biological pathways in pests, offering a new frontier for sustainable agriculture.

The< strong>catalytic applications of (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one are also worth mentioning. Its ability to participate in various organic reactions as both an electrophile and a nucleophile makes it a valuable catalyst or co-catalyst in synthetic transformations. This dual functionality has been exploited in several high-value chemical syntheses, where traditional catalysts may be less effective or more costly.

The development of< strong>biosensors is another area where this compound has shown significant promise. Its unique spectral properties and reactivity make it an excellent candidate for designing sensitive detection systems. Researchers are exploring its use in detecting various analytes, including environmental pollutants and biomarkers associated with diseases. The high selectivity and sensitivity offered by these biosensors could revolutionize diagnostic tools in medicine and environmental monitoring.

In conclusion, (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS no. 214264-38-7) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features, pharmacological potential, synthetic utility, and catalytic properties make it a cornerstone in modern chemical research. As our understanding of its capabilities continues to grow, we can expect to see even more innovative applications emerge from this versatile molecule.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:214264-38-7)(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
A1236406
Purity:99%
Quantity:1g
Price ($):551
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